molecular formula C15H13NO2 B14577290 Methyl 9H-4a,9a-methanocarbazole-9-carboxylate CAS No. 61289-93-8

Methyl 9H-4a,9a-methanocarbazole-9-carboxylate

Cat. No.: B14577290
CAS No.: 61289-93-8
M. Wt: 239.27 g/mol
InChI Key: MZZRMGJRFZPOKT-UHFFFAOYSA-N
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Description

Methyl 9H-4a,9a-methanocarbazole-9-carboxylate is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Properties

CAS No.

61289-93-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 8-azatetracyclo[7.4.1.01,9.02,7]tetradeca-2,4,6,10,12-pentaene-8-carboxylate

InChI

InChI=1S/C15H13NO2/c1-18-13(17)16-12-7-3-2-6-11(12)14-8-4-5-9-15(14,16)10-14/h2-9H,10H2,1H3

InChI Key

MZZRMGJRFZPOKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C34C1(C3)C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9H-4a,9a-methanocarbazole-9-carboxylate typically involves a series of organic reactions. One common method includes the palladium-catalyzed tandem reaction, which allows for the formation of carbazole derivatives from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method is efficient and compatible with various functional groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to be effective in reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 9H-4a,9a-methanocarbazole-9-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for reducing the ester group.

    Substitution: Nucleophilic reagents such as Grignard reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated carbazole derivatives, alcohols, and substituted carbazole compounds .

Scientific Research Applications

Methyl 9H-4a,9a-methanocarbazole-9-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 9H-4a,9a-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which allow it to interact with biological molecules and materials. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A simpler carbazole derivative with similar aromatic properties.

    9-Methyl-9H-carbazole: Another methylated carbazole compound with distinct chemical properties.

    Dibenzothiophene: A structurally related compound with sulfur in place of nitrogen.

Uniqueness

Methyl 9H-4a,9a-methanocarbazole-9-carboxylate stands out due to its unique methano-bridge structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .

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